molecular formula C13H19NO4S B1421591 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266386-82-6

4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421591
CAS No.: 1266386-82-6
M. Wt: 285.36 g/mol
InChI Key: JJVPHZHQTMHLSS-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a butanoic acid chain, a common structural motif in biologically active compounds, linked to a 2,5-dimethylphenyl group via a methylsulfonyl-amino linkage. The presence of the butanoic acid group is significant as this short-chain fatty acid and its derivatives are known to play roles in various metabolic processes [ ]. The specific combination of the substituted phenyl ring and the sulfonamide functional group suggests potential for investigation in medicinal chemistry , particularly in the design and synthesis of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key chemical intermediate or a building block for the synthesis of more complex molecules. Its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, especially in projects targeting G-protein-coupled receptors or metabolic pathways influenced by short-chain fatty acids. This product is provided for research purposes as a high-purity solid. It is intended for use in laboratory settings only and is not classified as a pharmaceutical or cosmetic ingredient. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,5-dimethyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-6-7-11(2)12(9-10)14(19(3,17)18)8-4-5-13(15)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVPHZHQTMHLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 2,5-dimethylphenyl(methylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with butanoic acid under specific reaction conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) 4-(2,5-Dimethylphenyl)butanoic Acid (CAS 1453-06-1)
  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • Key Differences: Lacks the methylsulfonylamino group, resulting in reduced polarity and molecular weight.
  • Physicochemical Properties: Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 4-(2,5-dimethoxyphenyl)butanoic acid) exhibit melting points between 67–71°C . Safety Profile: Classified under GHS07 with hazard statement H302 (harmful if swallowed) .
(b) 4-(2,5-Dimethoxyphenyl)butanoic Acid
  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.25 g/mol
  • Key Differences : Methoxy (OCH₃) groups replace methyl groups on the phenyl ring, increasing oxygen content and polarity.
  • Physicochemical Properties :
    • Melting Point: 67–71°C (lit.)
    • Boiling Point: 368.7°C at 760 mmHg
    • Solubility: Higher polarity due to methoxy groups may enhance aqueous solubility compared to dimethylphenyl analogs .
(c) Methionine Derivatives (e.g., L-Methionine Sulfone, CAS 7314-32-1)
  • Molecular Formula: C₅H₁₁NO₄S
  • Molecular Weight : 193.21 g/mol
  • Key Differences: Features a sulfonyl group but lacks the aromatic dimethylphenyl moiety. The shorter carbon chain (butanoic acid vs. methionine’s four-carbon backbone) alters steric and electronic profiles.
  • Role : Often used as impurities in pharmaceutical analysis (e.g., methocarbamol intermediates) .

Physicochemical and Functional Comparisons

Property Target Compound 4-(2,5-Dimethylphenyl)butanoic Acid 4-(2,5-Dimethoxyphenyl)butanoic Acid L-Methionine Sulfone
Molecular Weight (g/mol) 309.36 192.25 224.25 193.21
Polarity High (SO₂ group) Low Moderate (OCH₃ groups) Moderate (SO₂ group)
Melting Point Not reported ~67–71°C (inferred) 67–71°C Not reported
Safety Profile Not available H302 (harmful if swallowed) Not reported Not classified
Key Observations:

Electron-Withdrawing Effects: The methylsulfonyl group in the target compound increases acidity (lower pKa) compared to non-sulfonated analogs, enhancing solubility in polar solvents.

Aromatic Substituents: Dimethyl groups (electron-donating) vs.

Pharmacokinetics: The target compound’s higher molecular weight and sulfonyl group may improve metabolic stability relative to simpler analogs like 4-(2,5-dimethylphenyl)butanoic acid.

Biological Activity

4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, also known by its CAS number 644991-25-3, is an organic compound that belongs to the sulfonamide class. Its molecular formula is C₁₃H₁₉N₁O₄S, and it has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a butanoic acid moiety linked to a methylsulfonylamino group, which is further substituted with a 2,5-dimethylphenyl group. The synthesis typically involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine within an organic solvent like dichloromethane. This process forms a sulfonamide intermediate that can be converted into the final butanoic acid derivative through additional transformations .

Synthetic Route Summary

StepReactantsConditionsProduct
12,5-Dimethylphenylamine + Methylsulfonyl chlorideTriethylamine, DichloromethaneSulfonamide Intermediate
2Sulfonamide Intermediate + Butanoic acid derivativesVarious conditionsThis compound

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to its interaction with various biological targets such as enzymes and receptors. The sulfonamide group allows for the formation of hydrogen bonds with active sites on enzymes, potentially inhibiting their activity and influencing cellular processes .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function.
  • Signaling Pathway Modulation : It may influence intracellular signaling pathways, thereby affecting cellular responses.
  • Hydrophobic Interactions : The phenyl group may enhance binding affinity through interactions with hydrophobic pockets in target proteins .

Case Studies and Research Findings

Several studies have evaluated the biological effects and therapeutic potential of this compound:

  • Therapeutic Applications : Investigations have shown that it may have applications in treating conditions related to inflammation and metabolic disorders due to its enzyme-inhibiting properties .
  • Cytotoxicity Studies : Preliminary assessments indicate relatively low cytotoxicity compared to other compounds in its class, making it a candidate for further drug development .
  • Comparative Analyses : Studies comparing this compound with similar sulfonamide derivatives have highlighted unique properties attributed to its specific structure. For instance, it demonstrated different solubility and reactivity profiles compared to analogs like CGP 28238 .

Table of Comparative Biological Activities

Compound NameBiological ActivityIC50 (µM)References
CGP 28238Anti-inflammatory<0.05
This compoundEnzyme inhibitionTBD

Q & A

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and test in dose-response assays. Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity. For sulfonamide derivatives, logP and H-bond acceptor count are critical predictors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
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